molecular formula C16H24ClNO B1613774 2-Chloro-4-undecanoylpyridine CAS No. 898784-78-6

2-Chloro-4-undecanoylpyridine

Cat. No.: B1613774
CAS No.: 898784-78-6
M. Wt: 281.82 g/mol
InChI Key: HWRWBLNDDNSYSP-UHFFFAOYSA-N
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Description

2-Chloro-4-undecanoylpyridine is a useful research compound. Its molecular formula is C16H24ClNO and its molecular weight is 281.82 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure

  • Cyclometalated Complexes of Iridium(III) with Functionalized 2,2‘-Bipyridines: This study discusses the synthesis and structure of new Ir(III) cyclometalated compounds using functionalized polypyridine ligands. The metal complexes show luminescence and redox properties which are of interest in materials science and photophysics (Neve et al., 1999).

Photophysical Properties and Redox Behavior

  • Photophysical effects in ortho-metalated complexes of iridium(III) and rhodium(III): This research explores the metal-to-ligand charge-transfer transitions and luminescent properties of dichloro-bridged dimers, which are relevant in the study of metal complexes and their applications in photovoltaics and photochemistry (Sprouse et al., 1984).

Photocatalysis and Hydrogen Production

  • Bi- and Terpyridyl Platinum(II) Chloro Complexes: Investigates the nature of platinum(II) complexes in photocatalytic hydrogen production from water. The study provides insights into the catalytic behavior and possible applications in renewable energy sources (Du et al., 2008).

Photodimerization

  • Photodimerization of 2-Aminopyridines: This study focuses on the ultraviolet irradiation of 2-aminopyridines leading to the formation of 1,4-dimers. These findings are significant in understanding photoreactive compounds and their potential applications in photochemistry and materials science (Taylor & Kan, 1963).

Catalysis and Polymerization

  • Octahedral Group 4 Metal Complexes with Amine, Amido, and Aminopyridinato Ligands: The paper discusses the synthesis of group 4 metal complexes and their application in alpha-olefin oligo- and polymerization, indicating their significance in catalysis and materials science (Fuhrmann et al., 1996).

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-4-undecanoylpyridine are the EGFR and VEGFR-2 receptors . These receptors play a crucial role in cell signaling pathways, particularly in the regulation of cell growth and division. When these receptors are activated, they trigger a series of chemical reactions inside the cell that instruct the cell to grow, divide, or perform specific functions.

Mode of Action

This compound interacts with its targets, the EGFR and VEGFR-2 receptors, by binding to them . This binding can inhibit the normal function of these receptors, thereby disrupting the cell signaling pathways they regulate. The disruption of these pathways can lead to changes in cell behavior, such as reduced cell growth or division.

Biochemical Pathways

The biochemical pathways affected by this compound are those regulated by the EGFR and VEGFR-2 receptors . These pathways are involved in a variety of cellular processes, including cell growth, division, and differentiation. By inhibiting these receptors, this compound can disrupt these processes, potentially leading to a variety of downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the EGFR and VEGFR-2 receptors . By inhibiting these receptors, the compound can disrupt cell signaling pathways, leading to changes in cell behavior. These changes can include reduced cell growth or division, which could potentially have therapeutic applications in conditions characterized by abnormal cell growth, such as cancer.

Biochemical Analysis

Biochemical Properties

2-Chloro-4-undecanoylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in lipid metabolism, such as lipases and esterases. These interactions often involve the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can form complexes with proteins, affecting their structural conformation and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in inflammatory responses and oxidative stress. It also affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, this compound has been found to inhibit the activity of certain kinases, which are crucial for cell signaling pathways. This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting gene expression and cellular responses . Additionally, this compound can modulate enzyme activity by acting as a competitive inhibitor or allosteric modulator.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in lipid and carbohydrate metabolism. For example, this compound can modulate the activity of enzymes involved in the β-oxidation of fatty acids, leading to changes in metabolic flux and metabolite levels. Additionally, the compound can influence the tricarboxylic acid (TCA) cycle by affecting the activity of key enzymes, such as citrate synthase and succinate dehydrogenase .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus. Targeting signals and post-translational modifications play essential roles in directing this compound to these compartments. The localization of the compound within these organelles can influence its interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)undecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO/c1-2-3-4-5-6-7-8-9-10-15(19)14-11-12-18-16(17)13-14/h11-13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRWBLNDDNSYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642140
Record name 1-(2-Chloropyridin-4-yl)undecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-78-6
Record name 1-(2-Chloropyridin-4-yl)undecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.